molecular formula C17H39NO4S B1167345 pentadecadeoxyriboadenylic acid CAS No. 102619-41-0

pentadecadeoxyriboadenylic acid

Cat. No.: B1167345
CAS No.: 102619-41-0
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Description

Pentadecadeoxyriboadenylic acid is a synthetic oligonucleotide composed of 15 deoxyriboadenylic acid (dA) units linked via phosphodiester bonds. Its structure is defined as a homopolymer, (dA)₁₅, and it serves as a model system for studying nucleic acid hybridization, backbone modifications, and stereochemical effects on binding . This compound is particularly notable for its role in investigating interactions with complementary thymidine-based strands, such as methylphosphonate analogs, which are resistant to nuclease degradation .

Properties

CAS No.

102619-41-0

Molecular Formula

C17H39NO4S

Synonyms

pentadecadeoxyriboadenylic acid

Origin of Product

United States

Comparison with Similar Compounds

Backbone Modifications: Methylphosphonate Analogs

Methylphosphonate oligonucleotides, where the non-bridging oxygen in the phosphodiester bond is replaced by a methyl group, are key analogs compared to pentadecadeoxyriboadenylic acid. These modifications alter hybridization thermodynamics and nuclease resistance.

Key Findings:
  • Binding Affinity : Octa(thymidine methanephosphonates) with mixed stereochemistry at phosphorus exhibit reduced binding affinity to this compound compared to unmodified oligodeoxythymidylic acid (dT)₁₅. For example, the dissociation constant (K_d) increases by 2–3 fold when methylphosphonates are introduced, indicating weaker binding .
  • Stereochemical Effects : Chirality at the phosphorus atom (Rₚ vs. Sₚ) significantly impacts binding. Rₚ-methylphosphonate linkages show 30–40% higher affinity to (dA)₁₅ than Sₚ isomers due to favorable steric interactions .

Table 1: Binding Parameters of Methylphosphonate Analogs to (dA)₁₅

Compound Backbone Type K_d (nM) Stereochemistry Reference
(dT)₁₅ Phosphodiester 5.2 N/A
Octa(T methylphosphonate) Methylphosphonate 12.8 Mixed Rₚ/Sₚ
Octa(T methylphosphonate) Methylphosphonate 8.9 Rₚ-dominant

Thermodynamic Stability

Thermodynamic studies comparing this compound complexes with riboadenylic acid (rA) polymers and methylphosphonate hybrids reveal backbone-dependent stability.

Key Findings:
  • Melting Temperature (T_m) : (dA)₁₅:(dT)₁₅ duplexes have a T_m of ~45°C, while (dA)₁₅:methylphosphonate (dT)₈ complexes show a T_m reduction of 10–15°C due to decreased electrostatic interactions .
  • Enthalpy (ΔH) : Methylphosphonate linkages reduce ΔH by 20–25% compared to phosphodiesters, reflecting weaker base stacking .

Table 2: Thermodynamic Parameters of Hybrid Complexes

Complex T_m (°C) ΔH (kcal/mol) Backbone Type Reference
(dA)₁₅:(dT)₁₅ 45 -180 Phosphodiester
(dA)₁₅:Octa(T methylphosphonate) 32 -135 Methylphosphonate
Poly(rA):(dT)₁₅ 38 -150 Ribose-phosphodiester

Length and Structural Comparisons

Poly(deoxyadenylic acid) [Poly(dA)] vs. (dA)₁₅:
  • Duplex Stability : Poly(dA):oligo(dT) complexes (e.g., poly(dA):(dT)₁₂₋₁₈) exhibit higher T_m (~60°C) than (dA)₁₅:(dT)₁₅ due to cooperative binding in longer polymers .
  • Applications : While poly(dA) is used for studying helical transitions, (dA)₁₅ is preferred for precise stoichiometric studies and antisense oligonucleotide design .

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